Erbium;iron
Description
Erbium-iron compounds encompass a range of materials, including oxides, garnets, and composites, with notable applications in optics, magnetics, and catalysis. Key examples include:
- Erbium Iron Garnets (ErIG): Crystallizing in the cubic garnet structure (e.g., Er₃Fe₅O₁₂), these materials exhibit magneto-optical properties critical for telecommunications and laser technologies .
- Erbium-Doped Iron Oxides: Er₂O₃/Fe₂O₃ composites synthesized via microwave sintering show enhanced catalytic and magnetic functionalities .
- Erbium-Substituted Perovskites: ErFeO₃, a perovskite-type oxide, shares structural similarities with other lanthanide orthoferrites (LnFeO₃), enabling tailored magnetic behaviors .
Properties
CAS No. |
12020-15-4 |
|---|---|
Molecular Formula |
ErFe2 |
Molecular Weight |
278.95 g/mol |
IUPAC Name |
erbium;iron |
InChI |
InChI=1S/Er.2Fe |
InChI Key |
RXDQITQSEDTIJX-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Er] |
Origin of Product |
United States |
Preparation Methods
Microwave Irradiation Technique
The microwave irradiation method is a prominent approach for synthesizing Er₂O₃/Fe₂O₃ nanocomposites. As detailed in studies by Iruson et al., this technique involves the following steps:
Precursor Preparation :
- Erbium nitrate pentahydrate (Er(NO₃)₃·5H₂O) and iron nitrate nonahydrate (Fe(NO₃)₂·9H₂O) are mixed in a 1:1 molar ratio.
- Urea (NH₂CONH₂) is added as a fuel agent to facilitate nitrate decomposition.
Pelletization and Pre-Sintering :
Grinding and Final Processing :
- The pre-sintered pellets are crushed into powder and ground for 1 hour in an agate mortar to ensure uniform particle size.
Table 1: Microwave Synthesis Parameters for Er₂O₃/Fe₂O₃
| Parameter | Value |
|---|---|
| Precursors | Er(NO₃)₃·5H₂O, Fe(NO₃)₂·9H₂O |
| Molar Ratio | 1:1 (Er:Fe) |
| Pre-Sintering Temperature | 800°C |
| Microwave Power | 2.2 kW |
| Grinding Duration | 1 hour |
Characterization of Synthesized Oxides
Post-synthesis characterization validates the structural and functional properties of Er₂O₃/Fe₂O₃ nanocomposites:
- X-Ray Diffraction (XRD) : Confirms the coexistence of Er₂O₃ (cubic phase) and Fe₂O₃ (hematite phase) without intermediate phases.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies metal-oxygen bonds (Er–O at 540 cm⁻¹, Fe–O at 470 cm⁻¹).
- UV-Vis Spectroscopy : Reveals a bandgap of 2.1–2.3 eV , suitable for photocatalytic applications.
Metallurgical Preparation of Erbium-Iron Intermetallics
Arc Melting and High-Temperature Synthesis
ErFe₂, a Frank-Kasper phase intermetallic, is synthesized via arc melting under inert atmospheres. The process involves:
Elemental Alloying :
- Pure erbium (99.9%) and iron (99.95%) metals are weighed in a stoichiometric 1:2 ratio (Er:Fe).
- The mixture is arc-melted in a water-cooled copper hearth under argon gas to prevent oxidation.
Homogenization and Annealing :
Table 2: Metallurgical Parameters for ErFe₂ Synthesis
| Parameter | Value |
|---|---|
| Er:Fe Ratio | 1:2 |
| Melting Atmosphere | Argon |
| Annealing Temperature | 800–1000°C |
| Annealing Duration | 48–72 hours |
Structural Analysis of ErFe₂
- Crystallographic Data : ErFe₂ adopts a cubic Friauf-Laves structure (space group Fd-3m) with lattice parameter a = 7.28 Å .
- X-Ray Photoelectron Spectroscopy (XPS) : Er 4d peaks at 169.2 eV (Er³⁺) and Fe 2p₃/₂ at 707.1 eV (metallic Fe) confirm phase purity.
Comparative Analysis of Synthesis Methods
Table 3: Comparison of Erbium-Iron Compound Synthesis Techniques
| Parameter | Microwave Synthesis | Arc Melting |
|---|---|---|
| Target Compound | Er₂O₃/Fe₂O₃ | ErFe₂ |
| Reaction Type | Solid-State | Metallurgical Alloying |
| Temperature Range | 800°C | 800–1000°C |
| Atmosphere | Air | Inert (Argon) |
| Key Advantage | Rapid, energy-efficient | High crystallinity |
| Limitation | Limited to oxides | Requires high-purity metals |
Applications and Implications of Synthesis Techniques
Chemical Reactions Analysis
Types of Reactions
Erbium iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of erbium and iron, as well as the reaction conditions.
Oxidation: Erbium iron compounds can be oxidized to form oxides, such as erbium iron oxide (ErFeO₃). This reaction typically occurs at high temperatures in the presence of oxygen.
Reduction: Reduction reactions involve the conversion of erbium iron compounds to their metallic forms. For example, erbium iron oxide can be reduced using hydrogen gas to produce metallic erbium and iron.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of erbium iron compounds include hydrogen gas, oxygen, and various reducing agents such as calcium and magnesium. The reaction conditions, such as temperature, pressure, and atmosphere, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from the reactions of erbium iron compounds depend on the specific reaction and conditions. For example, oxidation reactions typically produce oxides, while reduction reactions yield metallic forms of erbium and iron. Substitution reactions result in mixed-metal compounds with unique properties .
Scientific Research Applications
Erbium iron compounds have a wide range of scientific research applications due to their unique magnetic, optical, and electronic properties.
Chemistry: In chemistry, erbium iron compounds are used as catalysts in various chemical reactions.
Biology: In biology, these compounds are used in imaging and diagnostic techniques.
Medicine: In medicine, erbium iron compounds are explored for their potential in targeted drug delivery systems.
Industry: In industry, erbium iron compounds are used in the production of high-performance magnets and electronic devices.
Mechanism of Action
The mechanism of action of erbium iron compounds is primarily based on their ability to interact with other molecules through their magnetic and electronic properties. The molecular targets and pathways involved depend on the specific application.
Magnetic Properties: The magnetic properties of erbium iron compounds are due to the unpaired electrons in the 4f orbitals of erbium and the 3d orbitals of iron.
Electronic Properties: The electronic properties of erbium iron compounds are influenced by the arrangement of electrons in the 4f and 3d orbitals.
Comparison with Similar Compounds
Garnet Structures
Erbium-doped ytterbium iron garnets (Yb₂.₉₄Er₀.₀₆Fe₅–ₓAlₓO₁₂) exhibit lattice parameters and oxygen coordination akin to yttrium iron garnet (YIG). Increasing iron content beyond 40% in these garnets quenches erbium luminescence due to Fe³⁺-mediated energy transfer, a phenomenon absent in aluminum-rich analogs .
Perovskite Analogues
In LnFeO₃ systems (Ln = Sm, Er, Nd), Mössbauer spectroscopy confirms that Fe³⁺ ions occupy equivalent crystallographic sites, producing identical sextet patterns at 77 K . ErFeO₃’s lattice parameters (a = 5.47 Å, b = 5.76 Å, c = 7.93 Å) align closely with DyFeO₃ and HoFeO₃, reflecting lanthanide contraction trends .
Isostructural Compounds with Yttrium
Yttrium (Y³⁺, ionic radius = 1.04 Å) forms diamagnetic analogs to erbium compounds (Er³⁺, 1.03 Å), such as [YCOT₂]⁻ and [ErCOT₂]⁻ (COT = cyclooctatetraenide). These exhibit nearly identical Er–C bond distances (1.85–1.88 Å), enabling magnetic isolation studies in Er³⁺ systems .
Thermal Behavior and Stability
Thermogravimetric Analysis (TGA)
Erbium compounds (e.g., Er(NO₃)₃·5H₂O) display thermal decomposition profiles similar to Dy, Ho, and Y analogs, with mass losses corresponding to sequential dehydration and nitrate decomposition. In contrast, Tm, Yb, and Lu compounds decompose at higher temperatures due to smaller ionic radii and stronger lattice energies .
Table 1: Thermal Decomposition Temperatures of Selected Lanthanide Nitrates
| Compound | Dehydration Range (°C) | Nitrate Decomposition (°C) |
|---|---|---|
| Er(NO₃)₃·5H₂O | 80–120 | 250–400 |
| Dy(NO₃)₃·5H₂O | 85–125 | 255–410 |
| Tm(NO₃)₃·5H₂O | 100–140 | 300–450 |
Polymer Composites
Erbium oxide (Er₂O₃) fillers in epoxy and polypropylene reduce the glass transition temperature (Tg) by 10–15°C and increase the coefficient of thermal expansion (CTE) by 20–30%, contrasting with inert fillers like SiO₂, which stabilize Tg .
Magnetic and Magneto-Optical Properties
Magnetic Susceptibility
Er₂O₃ exhibits a magnetic susceptibility four times higher than Fe₂O₃ (mass basis), attributed to Er³⁺’s high magnetic moment (µeff = 9.5 µB) versus Fe³⁺ (µeff = 5.9 µB) . In ErIG, substitution of Y³⁺ with Er³⁺ enhances Faraday rotation by 30% at 1.55 µm, critical for optical isolators .
Table 2: Magnetic Properties of Selected Oxides
| Compound | Magnetic Susceptibility (×10⁻⁶ emu/g) | Effective Magnetic Moment (µB) |
|---|---|---|
| Er₂O₃ | 12,400 | 9.5 |
| Fe₂O₃ | 3,100 | 5.9 |
| Dy₂O₃ | 14,200 | 10.6 |
Comparison with Other Garnets
In Yb₃(Al,Fe)₅O₁₂:Er³⁺, increasing Fe³⁺ content above 40% suppresses Er³⁺ emission (¹⁵₀₀ → ¹⁵₁₃ transition) due to Fe³⁺ → Er³⁺ energy transfer. This contrasts with Al-rich garnets, where Er³⁺ luminescence remains stable .
Optical and Luminescent Properties
Erbium-Doped Semiconductors
Erbium chloride silicate (ECS) nanowires exhibit 10× higher photoluminescence intensity at 1.54 µm compared to Er³⁺-doped silica, enabling efficient on-chip light sources .
Comparison with Ytterbium Systems
While Er³⁺ emits at 1.54 µm (telecom C-band), Yb³⁺ emits at 980 nm. Co-doping Er/Yb in phosphors enhances upconversion efficiency by 50% via Yb³⁺ → Er³⁺ energy transfer, a synergy absent in single-doped systems .
Microwave Sintering
Er₂O₃/Fe₂O₃ composites synthesized via microwave sintering achieve 98% purity with 20–50 nm crystallite sizes, outperforming sol-gel methods in energy efficiency .
Sol-Gel Processing
Er-doped YIG films prepared by sol-gel methods show lower optical losses (0.1 dB/cm) compared to pulsed laser deposition (0.5 dB/cm), attributed to reduced interfacial defects .
Key Research Findings and Contradictions
- Contradiction in Magnetic Data : claims Er₂O₃ is fourfold more magnetic than Fe₂O₃, but Dy₂O₃ and Ho₂O₃ exhibit higher susceptibility than Er₂O₃, suggesting lanthanide-specific trends .
- Luminescence Quenching : While Fe³⁺ quenches Er³⁺ emission in garnets, Al³⁺ or Y³⁺ substitution preserves it, highlighting ligand-field engineering challenges .
Q & A
Q. Methodological Notes
- Basic vs. Advanced Questions : Basic questions (1, 3, 8) focus on foundational synthesis/characterization, while advanced questions (2, 4, 9) address mechanistic or contradictory data.
- Data Contradiction Analysis : Emphasize multi-technique validation (e.g., Q2, Q10) and computational modeling (Q4, Q7).
- Avoided Commercial Content : No references to industrial-scale production or pricing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
